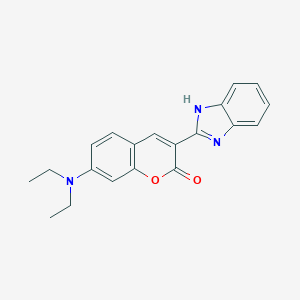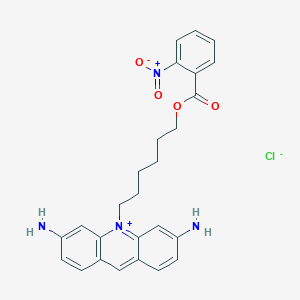
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride is a chemical compound that has been widely used in scientific research. It is a luminescent molecule that is commonly used in immunoassays and other biochemical applications. The purpose of
Mecanismo De Acción
Acridinium chloride is a luminescent molecule that emits light when it is oxidized by hydrogen peroxide in the presence of an enzyme called horseradish peroxidase. This reaction produces a chemiluminescent signal, which can be detected and measured. This mechanism of action is used in immunoassays and other biochemical applications to detect the presence or concentration of a specific substance.
Efectos Bioquímicos Y Fisiológicos
Acridinium chloride has no known biochemical or physiological effects on living organisms. It is used solely as a label in biochemical assays and does not interact with biological systems in any other way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acridinium chloride has several advantages for use in lab experiments. It is highly sensitive, which allows for the detection of low concentrations of a substance of interest. It is also stable and has a long shelf life, which makes it easy to store and use. However, acridinium chloride does have some limitations. It requires the use of an enzyme and hydrogen peroxide to produce a chemiluminescent signal, which can be expensive and time-consuming. It is also not suitable for use in some types of assays, such as those that require fluorescence detection.
Direcciones Futuras
There are several future directions for the use of acridinium chloride in scientific research. One area of interest is the development of new immunoassays that use acridinium chloride as a label. Another area of interest is the development of new biochemical applications that use acridinium chloride, such as DNA sequencing. Additionally, there is potential for the use of acridinium chloride in medical diagnostics and therapeutics, although further research is needed to explore these possibilities.
Métodos De Síntesis
Acridinium chloride is synthesized through a two-step process. The first step involves the reaction of 3,6-diaminoacridine with 4-nitrobenzoyl chloride to form 3,6-diamino-10-(4-nitrobenzoyl)acridine. The second step involves the reaction of 3,6-diamino-10-(4-nitrobenzoyl)acridine with 6-bromohexanol to form acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride.
Aplicaciones Científicas De Investigación
Acridinium chloride is commonly used in immunoassays, which are biochemical tests used to detect the presence or concentration of a specific substance in a biological sample. Acridinium chloride is used as a label in these tests, which allows for the detection of the substance of interest. It is also used in other biochemical applications, such as DNA sequencing, where it is used as a chemiluminescent label.
Propiedades
Número CAS |
139263-56-2 |
|---|---|
Nombre del producto |
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride |
Fórmula molecular |
C26H27ClN4O4 |
Peso molecular |
495 g/mol |
Nombre IUPAC |
6-(3,6-diaminoacridin-10-ium-10-yl)hexyl 2-nitrobenzoate;chloride |
InChI |
InChI=1S/C26H26N4O4.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)29(24(18)16-20)13-5-1-2-6-14-34-26(31)22-7-3-4-8-23(22)30(32)33;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H3,27,28);1H |
Clave InChI |
ISRMGDMMDXSGNH-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Sinónimos |
3,6-diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-DNBOHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




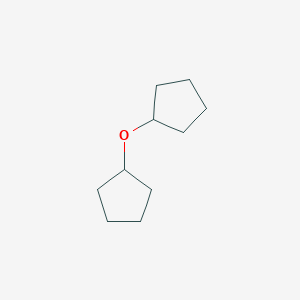
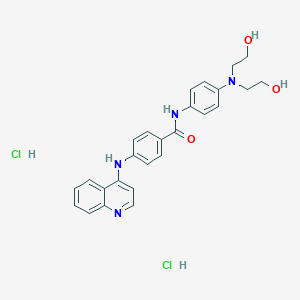
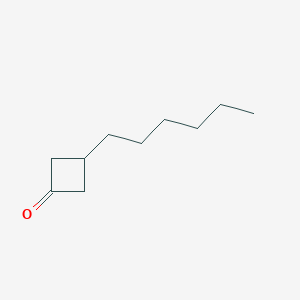
![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
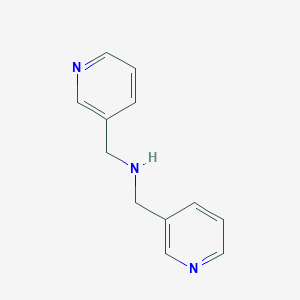
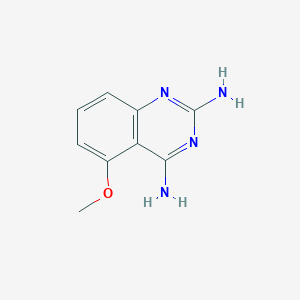
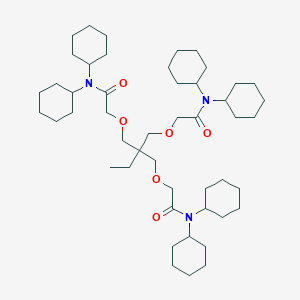
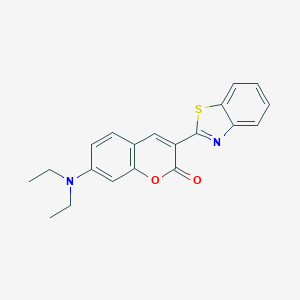
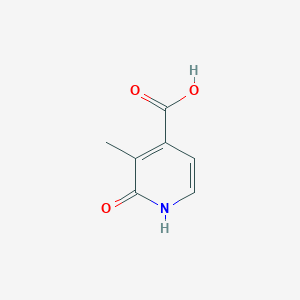
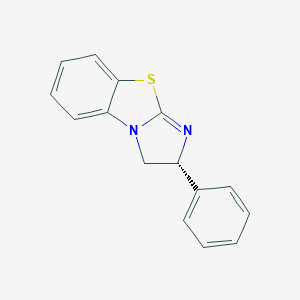
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
